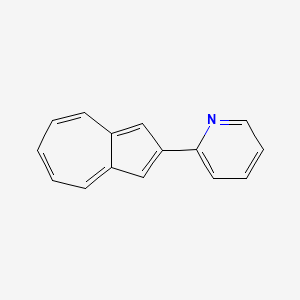
2-(Azulen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azulen-2-yl)pyridine is a chemical compound that combines the azulene and pyridine moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color and unique electronic properties, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azulen-2-yl)pyridine typically involves the coupling of azulene with pyridine derivatives. One common method is the electrophilic substitution reaction where azulene reacts with pyridine in the presence of a catalyst. For example, the reaction of azulene with 2-chloropyridine in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Azulen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the azulene or pyridine moieties are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield azulenic ketones, while substitution reactions can introduce various functional groups into the azulene or pyridine rings .
Aplicaciones Científicas De Investigación
2-(Azulen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Azulen-2-yl)pyridine involves its interaction with molecular targets through its unique electronic structure. The azulene moiety acts as an electron donor, while the pyridine ring can act as an electron acceptor. This dual behavior allows the compound to participate in various chemical reactions and interact with biological molecules, potentially inhibiting enzymes or binding to receptors .
Comparación Con Compuestos Similares
Azulen-1-yl-pyridine: Similar structure but with the azulene moiety attached at a different position.
Azulen-2-yl-benzene: Combines azulene with benzene instead of pyridine.
Thiophen-vinyl-pyridine: Contains a thiophene ring instead of azulene.
Uniqueness: 2-(Azulen-2-yl)pyridine is unique due to its combination of azulene and pyridine, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions, such as in optoelectronic devices and coordination chemistry .
Propiedades
Número CAS |
881211-84-3 |
|---|---|
Fórmula molecular |
C15H11N |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-azulen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-6-12-10-14(11-13(12)7-3-1)15-8-4-5-9-16-15/h1-11H |
Clave InChI |
KUZMWEDYXMDNKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=C2C=C1)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


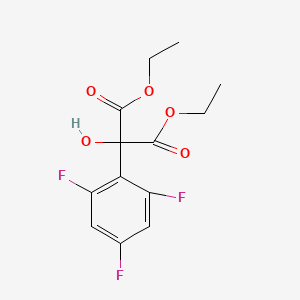
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
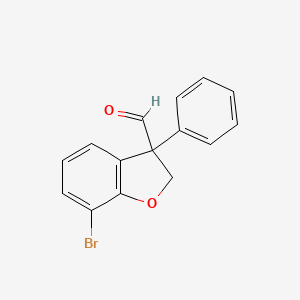
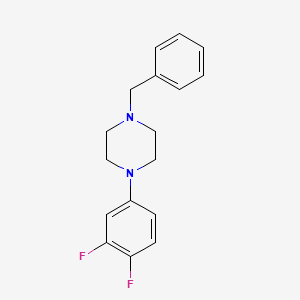


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)
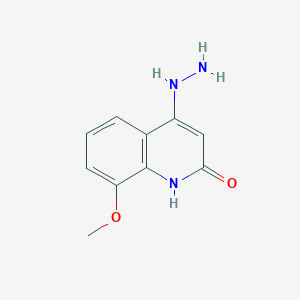
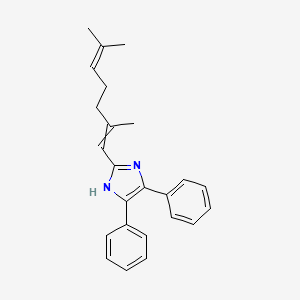
amino}methyl)phenol](/img/structure/B12602940.png)
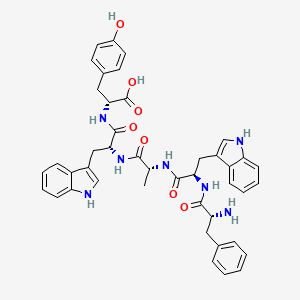

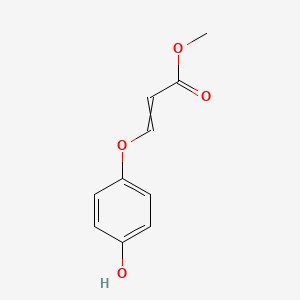
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
